Enantiomer-Specific Substrate Activity in (3R)-Hydroxyacyl-CoA Dehydrogenase Assays
The (3R)-configuration is essential for recognition by (3R)-hydroxyacyl-CoA dehydrogenases, such as those found in the peroxisomal multifunctional enzyme type 2 (MFE-2). Structural and kinetic studies demonstrate that the MFE-2 dehydrogenase domain is stereospecific for the (3R)-enantiomer, and the (3S)-enantiomer would not be an efficient substrate [1]. This stereospecificity is a direct result of the enzyme's active site geometry, which is specifically shaped to accommodate the (3R)-hydroxyacyl group [1].
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | (3R,11Z)-3-Hydroxyicosenoyl-CoA acts as a substrate for (3R)-hydroxyacyl-CoA dehydrogenases |
| Comparator Or Baseline | (3S,11Z)-3-Hydroxyicosenoyl-CoA is not a substrate for (3R)-hydroxyacyl-CoA dehydrogenases |
| Quantified Difference | Qualitative difference: substrate vs. non-substrate |
| Conditions | In vitro enzyme assays with purified recombinant (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2 |
Why This Matters
For any study involving (3R)-hydroxyacyl-CoA dehydrogenases, the use of the (3S)-enantiomer would result in a complete absence of catalytic activity, leading to a false-negative or misinterpretation of metabolic pathway flux.
- [1] Ylianttila, M. S., Pursiainen, N. V., Haapalainen, A. M., Juffer, A. H., Poirier, Y., Hiltunen, J. K., & Glumoff, T. (2006). Crystal Structure of Yeast Peroxisomal Multifunctional Enzyme: Structural Basis for Substrate Specificity of (3R)-hydroxyacyl-CoA Dehydrogenase Units. Journal of Molecular Biology, 358(5), 1286–1295. View Source
